![molecular formula C36H22O9S2 B4897749 4,4'-[oxybis(4,1-phenylenethio)]di(1,8-naphthalenedicarboxylic acid)](/img/structure/B4897749.png)
4,4'-[oxybis(4,1-phenylenethio)]di(1,8-naphthalenedicarboxylic acid)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
'4,4'-[oxybis(4,1-phenylenethio)]di(1,8-naphthalenedicarboxylic acid)' is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as OPA-8 and is a derivative of naphthalene dicarboxylic acid.
Aplicaciones Científicas De Investigación
OPA-8 has potential applications in various fields, including material science, biomedical research, and environmental science. In material science, OPA-8 can be used as a building block for the synthesis of metal-organic frameworks (MOFs). MOFs are a class of crystalline materials that have applications in gas storage, catalysis, and drug delivery. OPA-8 can also be used as a fluorescent probe for the detection of metal ions in environmental samples.
In biomedical research, OPA-8 has been shown to have anti-cancer properties. It inhibits the growth of cancer cells by inducing apoptosis, a process of programmed cell death. OPA-8 has also been shown to have anti-inflammatory properties and can be used to treat inflammatory diseases.
Mecanismo De Acción
The mechanism of action of OPA-8 is not fully understood. However, it is believed to inhibit the activity of enzymes that are involved in the growth and proliferation of cancer cells. OPA-8 also induces apoptosis in cancer cells by activating caspase enzymes.
Biochemical and Physiological Effects:
OPA-8 has been shown to have anti-cancer and anti-inflammatory properties in vitro. It has also been shown to have low toxicity in vitro. However, the effects of OPA-8 in vivo are not fully understood.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using OPA-8 in lab experiments include its low toxicity, ease of synthesis, and potential applications in various fields. However, the limitations of using OPA-8 in lab experiments include its limited solubility in water and its potential instability under certain conditions.
Direcciones Futuras
For OPA-8 research include the synthesis of new derivatives with improved properties, the investigation of its potential applications in drug delivery, and the study of its mechanism of action in vivo.
Métodos De Síntesis
The synthesis method of OPA-8 involves the reaction between 4,4'-dithiodiphenol and 1,8-naphthalenedicarboxylic acid in the presence of a catalyst. The reaction results in the formation of OPA-8, which is a white crystalline solid. The purity of the compound can be increased by recrystallization.
Propiedades
IUPAC Name |
4-[4-[4-(4,5-dicarboxynaphthalen-1-yl)sulfanylphenoxy]phenyl]sulfanylnaphthalene-1,8-dicarboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H22O9S2/c37-33(38)25-5-1-3-23-29(17-15-27(31(23)25)35(41)42)46-21-11-7-19(8-12-21)45-20-9-13-22(14-10-20)47-30-18-16-28(36(43)44)32-24(30)4-2-6-26(32)34(39)40/h1-18H,(H,37,38)(H,39,40)(H,41,42)(H,43,44) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWJJCKCDHYPEPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2C(=C1)C(=O)O)C(=O)O)SC3=CC=C(C=C3)OC4=CC=C(C=C4)SC5=C6C=CC=C(C6=C(C=C5)C(=O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H22O9S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
662.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

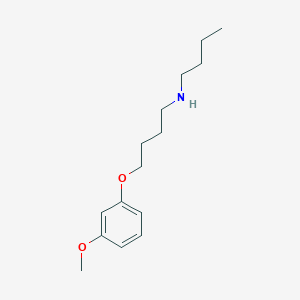
![(4-bromophenyl)[phenyl(4-pyridinyl)methyl]amine](/img/structure/B4897674.png)
![1-(2-methoxybenzoyl)-4-[(3,6,7-trimethyl-1-benzofuran-2-yl)carbonyl]piperazine](/img/structure/B4897676.png)
![N-[2-phenyl-2-(1-piperazinyl)ethyl]benzenesulfonamide](/img/structure/B4897678.png)
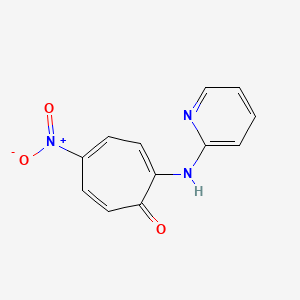

![1-(3,4-dimethylphenyl)-3-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]-2,5-pyrrolidinedione](/img/structure/B4897731.png)
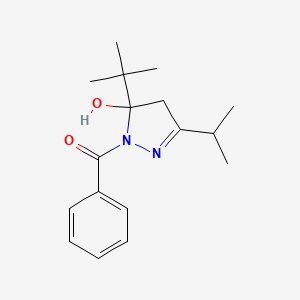
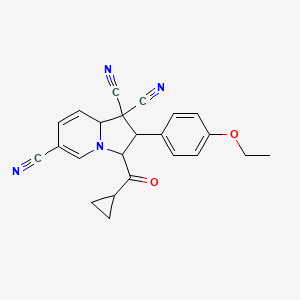
![5-{5-chloro-2-[3-(4-chloro-3-methylphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4897744.png)
![2-[2-(4-bromophenyl)-2,3-dihydro-1H-1,5-benzodiazepin-4-yl]-1H-indene-1,3(2H)-dione](/img/structure/B4897747.png)
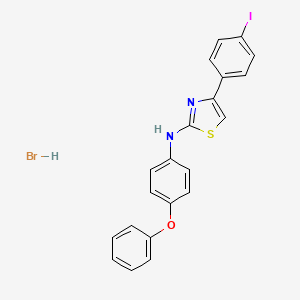
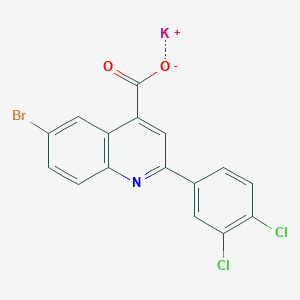
![methyl 3-[(3-methyl-1-piperidinyl)carbonyl]-5-nitrobenzoate](/img/structure/B4897763.png)